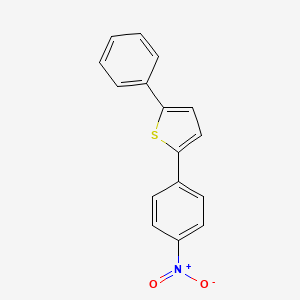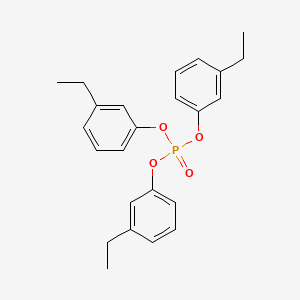
Tris(3-ethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3-ethylphenyl) phosphate: is an organophosphate compound with the molecular formula C24H27O4P. It is a derivative of phosphoric acid where three ethylphenyl groups are attached to the phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(3-ethylphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 3-ethylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
POCl3+3C8H10O→(C8H10O)3PO+3HCl
The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 3-ethylphenol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(3-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form phosphine derivatives.
Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tris(3-ethylphenyl) phosphate is used as a flame retardant in the production of plastics and polymers. Its ability to inhibit combustion makes it valuable in enhancing the fire resistance of materials.
Biology: In biological research, this compound is used as a model compound to study the effects of organophosphates on enzyme activity and cellular processes.
Medicine: While not directly used as a drug, this compound is studied for its potential effects on human health, particularly its impact on the nervous system due to its structural similarity to other organophosphates.
Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the manufacturing of flexible PVC products. It enhances the flexibility and durability of the materials.
Mécanisme D'action
Mechanism: Tris(3-ethylphenyl) phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition disrupts normal neurotransmission and can lead to neurotoxic effects.
Comparaison Avec Des Composés Similaires
Tris(3-methylphenyl) phosphate: Similar in structure but with methyl groups instead of ethyl groups.
Triphenyl phosphate: Lacks the ethyl groups and has phenyl groups instead.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups, making it more reactive.
Uniqueness: Tris(3-ethylphenyl) phosphate is unique due to the presence of ethyl groups, which influence its physical and chemical properties. These groups enhance its solubility in organic solvents and its effectiveness as a flame retardant compared to its methyl and phenyl counterparts.
Propriétés
Numéro CAS |
52736-14-8 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tris(3-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-10-7-13-22(16-19)26-29(25,27-23-14-8-11-20(5-2)17-23)28-24-15-9-12-21(6-3)18-24/h7-18H,4-6H2,1-3H3 |
Clé InChI |
QZWWNNQRBSJVLL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CC)OC3=CC=CC(=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
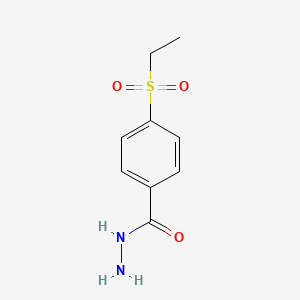
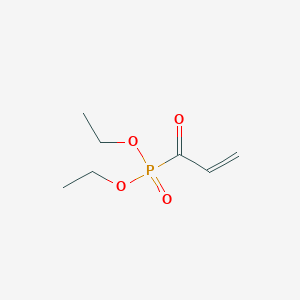
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


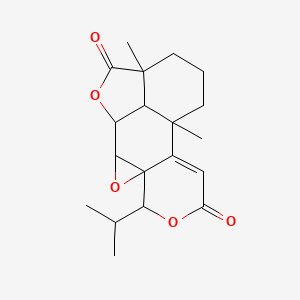
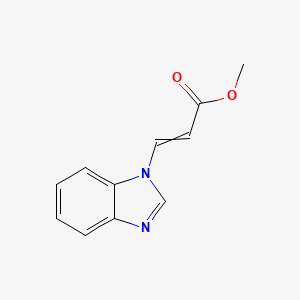
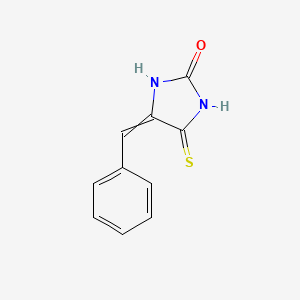
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
